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Compound of Interest

Compound Name: Olumacostat Glasaretil

Cat. No.: B609738

Technical Support Center: Olumacostat
Glasaretil

This technical support guide addresses the inconsistencies observed between the preclinical
and clinical data for Olumacostat Glasaretil, a topical drug candidate that was investigated for
the treatment of acne vulgaris. The following FAQs and troubleshooting guides are designed for
researchers, scientists, and drug development professionals who may be encountering similar
challenges in their own experiments.

Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for
Olumacostat Glasaretil?

Olumacostat Glasaretil (formerly DRMO01) was designed as a small molecule inhibitor of the
enzyme Acetyl-CoA Carboxylase (ACC).[1][2] ACC is responsible for the first, rate-limiting step
in the de novo synthesis of fatty acids.[3][4][5] Since over 80% of the lipids that constitute
human sebum are derived from fatty acids, the inhibition of ACC was intended to directly
reduce sebum production in the sebaceous glands, a key factor in the pathogenesis of acne
vulgaris.[4][6] Olumacostat Glasaretil is a prodrug of the active ACC inhibitor 5-
(tetradecyloxy)-2-furoic acid (TOFA), designed to enhance its delivery into the skin.[1][2]
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Caption: Proposed mechanism of Olumacostat Glasaretil action.

Q2: What were the key findings from the preclinical
studies?

Preclinical studies showed significant promise for Olumacostat Glasaretil. In vitro experiments
using primary and transformed human sebocytes demonstrated that the compound effectively
inhibited de novo lipid synthesis.[1][5] At a concentration of 3 pM, it reduced fatty acid synthesis
to at or below baseline levels and significantly lowered levels of key sebum components like
triacylglycerol (by ~86%), cholesteryl/wax esters (by ~57%), and diacylglycerol (by ~51%).[1][2]
In vivo animal studies were also positive; topical application on hamster ears resulted in a
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significant reduction in the size of sebaceous glands.[1][3][6] Furthermore, imaging studies in
pig ears confirmed that the drug accumulates in sebaceous glands relative to the surrounding
dermis, supporting its targeted delivery.[1]

Preclinical Study

Model System Key Finding Reference
Type
85-90% reduction in
i Human Sebocytes 14C-acetate
In Vitro ) ] [11[2]
(SEB-1) incorporation at 20
MM,
~86% reduction in
In Vitro Human Sebocytes triacylglycerol levels at  [1][2]
3 uM.
Significant reduction
In Vivo Hamster Ear Model in sebaceous gland [1][3][6]
size.
Preferential
Ex Vivo Yorkshire Pig Ear accumulation in [1]

sebaceous glands.

Q3: The preclinical data looks strong. How did
Olumacostat Glasaretil perform in early-phase clinical
trials?

The promising preclinical results were largely replicated in Phase Il clinical trials, which
continued to support the drug's development.

¢ Phase lla Study: In a randomized, vehicle-controlled study with 108 patients, Olumacostat
Glasaretil (7.5% gel, twice daily) showed statistically significant efficacy over a 12-week
period.[3] It achieved greater reductions in both inflammatory (-63.9% vs. -45.9% for vehicle)
and noninflammatory lesions (-48.1% vs. -28.8% for vehicle).[3] A significantly higher
percentage of patients in the treatment group also achieved at least a two-grade
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improvement in the Investigator's Global Assessment (IGA) score (24.5% vs. 7.3% for
vehicle).[3]

e Phase llIb Study: This dose-ranging study involving 420 patients further confirmed the
efficacy.[7] The 7.5% twice-daily dose again showed the most significant improvements
compared to the combined vehicle group, with a mean reduction of 15.0 inflammatory
lesions (vs. 10.7 for vehicle) and 17.5 non-inflammatory lesions (vs. 9.3 for vehicle).[7]

) Phase lla Result Phase lIb Result

Phase Il Efficacy
. (OG 7.5% vs. (OG 7.5% vs. Reference
Endpoint ) )
Vehicle) Vehicle)

Inflammatory Lesion -63.9% vs. -45.9% -15.0 vs. -10.7 7]
Reduction (p=0.0006) (p=0.001)
Non-inflammatory -48.1% vs. -28.8% -17.5vs. -9.3 =171
Lesion Reduction (p=0.0025) (p<0.001)
>2-Grade IGA 24.5% vs. 7.3% Greater response GBI
Improvement (p=0.0070) rates than vehicle

Q4: Given the success in Phase Il, what were the
outcomes of the pivotal Phase Ill trials?

Despite the strong preclinical and Phase Il data, the two large-scale Phase Il pivotal trials,
CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints.[8][9] In these trials,
which enrolled a total of 1,503 patients, Olumacostat Glasaretil did not demonstrate a
statistically significant improvement over the vehicle control.[8]

¢ Investigator's Global Assessment (IGA): The percentage of patients achieving a two-grade
improvement to a score of "clear” or "almost clear" was not significantly different from the
vehicle group.[8]

e Lesion Counts: The drug failed to show a statistically significant reduction in either
inflammatory or non-inflammatory lesion counts compared to the vehicle.[8][9]
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The failure was unexpected, with Dermira's CEO stating, "We are surprised and extremely
disappointed by the results of the Phase 3 program.”[8][9] As a result of these outcomes, the
development of Olumacostat Glasaretil was discontinued.[9][10]

Phase Il Efficacy

. CLAREOS-1 (OG CLAREOS-2 (OG Statistical
Endpoint (at Week . . S
12) 5% vs. Vehicle) 5% vs. Vehicle) Significance
>2-Grade IGA

19.1% vs. 20.8% 16.3% vs. 11.8% Not Met[8]
Improvement
Inflammatory Lesion

_ 14.3vs. 13.7 16.6 vs. 15.3 Not Met[8]

Reduction (Mean)
Non-inflammatory
Lesion Reduction 14.8vs. 11.2 17.8vs. 17.4 Not Met[8]

(Mean)

Troubleshooting & Experimental Design Guides

Q5: Why might a drug like Olumacostat Glasaretil fail in
Phase Ill after showing such consistent promise?

While the exact reasons for the Phase lll failure have not been publicly detailed, the
discrepancy between Phase Il and Phase Il results is a known challenge in drug development.
Researchers encountering similar issues should consider the following potential factors:

» Placebo and Vehicle Response: The vehicle group in the Phase Il trials may have exhibited
a higher-than-expected response, diminishing the statistical difference between the active
drug and the control. This can be particularly prominent in dermatology trials where the
vehicle itself can have hydrating or emollient effects. The vehicle response for IGA success
in CLAREOS-1 was notably high at 20.8%.[8]

o Patient Population Heterogeneity: Phase lll trials are much larger and are conducted across
more sites than Phase Il trials.[8] This introduces greater variability in the patient population,
including differences in disease severity, lifestyle, genetics, and adherence to the treatment
protocol, which can mask the drug's true effect.
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» Regression to the Mean: Patients in earlier phase trials may be selected more stringently
and can sometimes show more dramatic initial improvements that are not fully replicated in a

broader, more diverse population.

o Complexity of Acne Pathophysiology: While sebum production is a key factor in acne, it is
not the only one. Other factors like inflammation, follicular hyperkeratinization, and microbial
dysbiosis play crucial roles. It is possible that targeting sebum production alone is insufficient
to produce a clinically meaningful effect in a broad moderate-to-severe acne population, or

that its effect takes longer than 12 weeks to become apparent.

Drug Development Pathway
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Caption: Olumacostat Glasaretil's development outcome and potential issues.

Q6: Was there any inconsistency in the safety and
tolerability data?
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No. A key point of consistency across all clinical trial phases was the drug's safety profile. In the
Phase Il trials, Olumacostat Glasaretil was reported to be well-tolerated, which was
consistent with the findings from the Phase lla and Ilb studies.[8] Adverse events were
primarily mild or moderate, and no new or unexpected safety concerns were identified in the
larger, late-stage trials.[8] This suggests that the failure was purely efficacy-based and not due
to safety issues that emerged in the larger patient population.

Experimental Protocols

Protocol 1: In Vitro Lipid Synthesis Inhibition Assay
(Methodology Summary)

This protocol is a summary of the methods used in preclinical studies to assess the impact of
Olumacostat Glasaretil on sebocyte lipid production.[1][2]

e Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using a
standard sebocyte growth medium.

» Stimulation: To induce lipid synthesis, the cells are stimulated for 24 hours with insulin (e.g.,
1 pM) and a Liver X Receptor (LXR) agonist (e.g., T0901317, 1 uM).

o Treatment: During stimulation, cells are co-incubated with increasing concentrations of
Olumacostat Glasaretil or a vehicle control (e.g., 0.1% DMSO).

o Radiolabeling: After the initial 24-hour treatment, the medium is replaced with a fresh
labeling medium containing the same drug concentrations plus a radioactive tracer, such as
[14C]-acetate.

 Incubation: Cells are incubated with the radiolabeling medium for a defined period (e.qg.,
several hours) to allow for the incorporation of the tracer into newly synthesized lipids.

 Lipid Extraction & Analysis: Cells are harvested, and total lipids are extracted. The amount of
incorporated radioactivity is then measured using a scintillation counter to quantify de novo
lipid synthesis. Results are expressed as a percentage of the vehicle-treated control.
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Protocol 2: Phase Ill Clinical Trial Desigh (CLAREOS-1 &
CLAREOS-2 Summary)

This protocol summarizes the design of the pivotal Phase Il trials that evaluated the efficacy
and safety of Olumacostat Glasaretil.[S]

o Study Design: Two identical, randomized, multi-center, double-blind, parallel-group, vehicle-
controlled trials.

o Patient Population: Enrolled patients aged nine years and older with a clinical diagnosis of
moderate-to-severe acne vulgaris. A total of 1,503 patients were enrolled across 94 sites in
the USA, Canada, and Australia.

e Randomization: Patients were randomized in a 2:1 ratio to receive either Olumacostat
Glasaretil (5% concentration) or a matching vehicle.

o Treatment Regimen: The assigned treatment (drug or vehicle) was applied topically twice
daily to the face for a duration of 12 weeks.

e Co-Primary Efficacy Endpoints (Measured at Week 12):

o IGA Success: The proportion of patients achieving at least a two-grade reduction from
baseline in the IGA score, resulting in a final score of O ("clear") or 1 ("almost clear").

o Lesion Count Reduction: The absolute change from baseline in the counts of inflammatory
lesions and non-inflammatory lesions.

o Safety Assessment: Safety and tolerability were monitored throughout the study via the
recording of adverse events.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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